molecular formula C20H27N5O3S B5375345 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No. B5375345
M. Wt: 417.5 g/mol
InChI Key: CEXLEYYLQAZJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine, also known as MPS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an interesting subject for further research.

Mechanism of Action

The mechanism of action of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves the binding of the compound to PDE5, which results in the inhibition of this protein's activity. This leads to an increase in the levels of a molecule called cGMP, which is involved in the regulation of blood flow. By increasing cGMP levels, 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to have a vasodilatory effect, which can be useful in the treatment of certain cardiovascular disorders.
Biochemical and Physiological Effects:
4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effect, 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has also been found to have anti-inflammatory and antioxidant properties. These properties make 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in lab experiments is its specificity for PDE5. This allows researchers to study the role of this protein in various physiological processes with a high degree of accuracy. However, one limitation of using 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine. One area of interest is the use of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in the treatment of cardiovascular disorders, such as hypertension and heart failure. Additionally, 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine may have potential as a treatment for various inflammatory and oxidative stress-related disorders, such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully explore the potential of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in these and other areas.

Synthesis Methods

The synthesis of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves the reaction of 4-(4-chloro-1-piperazinyl)-2-(1-piperidinyl)pyrimidine with 3-methoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine as a tool to study the role of certain proteins in the body. 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to bind to a specific protein, known as PDE5, which is involved in the regulation of blood flow. By studying the interaction between 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine and PDE5, researchers hope to gain a better understanding of the role of this protein in various physiological processes.

properties

IUPAC Name

4-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-28-17-6-5-7-18(16-17)29(26,27)25-14-12-23(13-15-25)19-8-9-21-20(22-19)24-10-3-2-4-11-24/h5-9,16H,2-4,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXLEYYLQAZJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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